MFCD00325652
Overview
Description
MFCD00325652 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00325652 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature].
Step 3: Final purification and crystallization to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
MFCD00325652 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent 1] and [agent 2], typically under [temperature] and [solvent] conditions.
Reduction: Reducing agents such as [agent 3] and [agent 4] are used under [specific conditions].
Substitution: Reagents like [agent 5] and [agent 6] are employed, often in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [product 1], while reduction could produce [product 2].
Scientific Research Applications
MFCD00325652 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as [disease 1] and [disease 2].
Industry: Utilized in the production of [industrial product], contributing to advancements in [specific industry].
Mechanism of Action
The mechanism by which MFCD00325652 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to [target protein] and inhibit its activity, leading to downstream effects on [biological pathway]. This interaction can result in [specific biological outcome], making it a valuable compound for therapeutic research.
Comparison with Similar Compounds
Similar Compounds
MFCD00325652 can be compared with other compounds such as [compound 1], [compound 2], and [compound 3]. These compounds share similar structural features but differ in their specific functional groups or reactivity.
Uniqueness
What sets this compound apart from similar compounds is its unique [specific property], which allows it to [specific application or effect]. This distinct characteristic makes it particularly valuable for [specific research or industrial application].
Properties
IUPAC Name |
N-[4-[[3-(cyclohexylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-15(28)23-17-11-13-18(14-12-17)31(29,30)27-22-21(24-16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-22/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,23,28)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSSSTAHTYZEEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.